molecular formula C16H12O6 B1673047 Hematein CAS No. 475-25-2

Hematein

Cat. No.: B1673047
CAS No.: 475-25-2
M. Wt: 300.26 g/mol
InChI Key: HNNSUZPWERIYIL-UHFFFAOYSA-N
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Description

Hematein is an oxidized derivative of haematoxylin, a natural dye extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It is primarily used in biological staining, particularly in histology and cytology, to highlight cellular structures. This compound should not be confused with haematin, which is a brown to black iron-containing pigment formed by the decomposition of haemoglobin .

Mechanism of Action

Target of Action

Hematein, an oxidized derivative of hematoxylin, primarily targets the chromatin of cell nuclei . The chromatin patterns, along with alterations of nuclear size and shape that are revealed with hematoxylin stains, remain key diagnostic markers in the evaluation of pathological changes .

Mode of Action

This compound interacts with its targets through a complex mechanism. To produce a functional dye, hematoxylin is oxidized to this compound and subsequently bound to one of several metal ions, including aluminum (Al +3), iron (Fe +3), and chromium (Cr +3) . This metallic ion, referred to as a mordant, is involved in the binding of the dye to tissue . The attraction or binding of this compound-Al +3 to DNA is likely due to the electrostatic attraction of the cationic this compound-Al +3 complexes for the phosphate groups, as these groups carry a negative charge at staining conditions .

Biochemical Pathways

The conversion of hematoxylin to this compound may be accomplished by the action of several agents . Older formulations relied on atmospheric oxygen for oxidation . Currently, most formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts hematoxylin to this compound .

Result of Action

The result of this compound’s action is the staining of the chromatin of cell nuclei . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with hematoxylin stains remain key diagnostic markers in the evaluation of pathological changes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the oxidation of hematoxylin to this compound can be facilitated by atmospheric oxygen . In addition, the binding of this compound-Al +3 complexes to DNA can be influenced by the pH and ionic strength of the staining solution .

Biochemical Analysis

Biochemical Properties

Hematein is relatively colorless and without further modifications has little or no value as a biological stain . To produce a functional dye, hematoxylin is oxidized to this compound and subsequently is bound to one of several metal ions including aluminum (Al +3 ), iron (Fe +3) and chromium (Cr +3) . A metallic ion bound to a dye that is involved in the binding of the dye to tissue is referred to as a mordant .

Cellular Effects

The value of this compound lies in the capacity of aluminum hematoxylin solutions to stain the chromatin of cell nuclei . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with hematoxylin stains remain key diagnostic markers in the evaluation of pathological changes .

Molecular Mechanism

This compound-Al complexes bind to nuclear molecules that have been proposed to include basic (positively charged) proteins such as histones as well as deoxyribonucleic acid (DNA) .

Temporal Effects in Laboratory Settings

The stability of this compound is influenced by the oxidation process. Several older formulations such as Delafield’s and Ehrlich’s rely on atmospheric oxygen for oxidation . In these formulations, hematoxylin and aluminum salts are stored in loosely capped or cotton plugged bottles to facilitate oxidation .

Metabolic Pathways

This compound is involved in the metabolic pathway of the staining process, where it binds to metallic ions to form a functional dye .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its binding to metallic ions .

Subcellular Localization

This compound is localized in the cell nucleus where it binds to the chromatin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematein is produced by the oxidation of haematoxylin. This oxidation can be achieved through various methods:

    Atmospheric Oxygen: Haematoxylin is exposed to air, allowing natural oxidation over several weeks.

    Chemical Oxidants: Sodium iodate is commonly used to rapidly oxidize haematoxylin to this compound.

Industrial Production Methods: In industrial settings, the oxidation process is often accelerated using chemical oxidants to meet the demand for this compound in biological staining applications. The use of sodium iodate is preferred due to its efficiency and reliability .

Types of Reactions:

    Oxidation: The primary reaction for producing this compound from haematoxylin.

    Complex Formation: this compound forms complexes with metal ions such as aluminum, iron, and chromium.

Common Reagents and Conditions:

    Oxidants: Sodium iodate, atmospheric oxygen.

    Metal Ions: Aluminum (Al^3+), iron (Fe^3+), chromium (Cr^3+).

Major Products:

Scientific Research Applications

Hematein has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Haematoxylin: The precursor to hematein, used in its oxidized form for staining.

    Brazilein: Another natural dye similar to this compound, derived from the brazilwood tree.

Uniqueness of this compound: this compound’s ability to form stable complexes with various metal ions, particularly aluminum, makes it highly effective for staining cellular structures. Its versatility and reliability in biological staining applications set it apart from other similar compounds .

Properties

IUPAC Name

4,6a,9,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,18-21H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNSUZPWERIYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C(=C4OCC31O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874767
Record name Hematein
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Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-25-2
Record name Hematein
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Record name HEMATEIN
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Record name Benz[b]indeno[1,2-d]pyran-9(6H)-one, 6a,7-dihydro-3,4,6a,10-tetrahydroxy-
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Record name Hematein
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Record name 6a,7-dihydro-3,4,6a,10-tetrahydroxybenz[b]indeno[1,2-d]pyran-9(6H)-one
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Record name HEMATEIN
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Synthesis routes and methods

Procedure details

In a second series of experiments, the influence of ellagic acid, another stimulator of the interaction between tPA and misfolded proteins, on Aβ induced platelet aggregation was assessed. Ellagic acid was first dissolved to 100 mg/ml in DMSO, and then further diluted to 1 mg/ml in HBS buffer. Final concentrations of Aβ and ellagic acid in the aggregation assay were 50 μg/ml and 25/50 μg/ml, respectively. In addition, the influence of ellagic acid alone on platelet aggregation was tested. As a control, the influence of 0.08% DMSO on 50 μg/ml Aβ-induced platelet aggregation was analyzed. The 100% DMSO of the ellagic acid stock was diluted 2000 and 4000×, resulting in 0.005% and 0.0025% final DMSO concentrations in the aggregation assay.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Hematein, in conjunction with metal ions like aluminum, primarily targets chromatin within the nucleus, resulting in the characteristic blue staining of nuclei in histological sections. [] While DNA is considered the main target, the exact nature of the dye-chromatin complex and whether it involves direct interaction with DNA or associated proteins is still debated. []

A: The formation of chelates between this compound and metal ions, such as aluminum or iron, is crucial for its staining ability. [, ] These chelates can bind to tissues through a combination of hydrogen bonding from this compound and ionic bonding from the metal ion. This mordant staining can provide specificity, with chromium hematoxylin targeting strong acids and zirconyl hematoxylin showing selectivity for acidic mucins. []

A: Research suggests that this compound can inhibit Casein Kinase II (CK2), an enzyme implicated in cancer cell growth. [] It also demonstrates anti-inflammatory properties by reducing reactive oxygen species generation and suppressing NF-κB activation. [] This inhibition of NF-κB has been linked to the downregulation of VCAM-1 expression, potentially impacting atherosclerosis. []

ANone: this compound has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol.

A: Raman and 27Al NMR spectroscopies are valuable tools for characterizing this compound and its complexes with metals like aluminum. [] These techniques provide insights into the coordination chemistry, revealing that this compound coordinates to Al(III) through its carbonyl and hydroxyl groups, with possible involvement of the aromatic rings. []

A: Research has explored the use of this compound as a redox-active probe in amperometric biosensors for penicillin detection. [] The principle relies on this compound's pH sensitivity. Changes in local pH, resulting from penicillin hydrolysis by immobilized penicillinase, alter this compound's electrochemical behavior, leading to detectable current changes proportional to penicillin concentration. []

ANone: The provided research papers primarily focus on this compound's use as a stain and its biological activities. There is limited information available regarding its catalytic properties or applications in catalysis.

A: Yes, molecular docking studies have been employed to investigate the binding of this compound and its analogs to specific protein targets, such as Barrier-to-Autointegration Factor 1 (BAF1). [] These simulations help predict binding affinities and provide insights into potential mechanisms of action. []

A: Molecular docking studies suggest that the oxidation state of this compound and its analogs significantly impacts their binding affinity to BAF1. Oxidized forms, like this compound and brazilein, exhibit stronger binding compared to their reduced counterparts, hematoxylin and brazilin, respectively. [] The presence and position of hydroxyl groups also contribute to the binding interactions and overall affinity. []

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